2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide
Beschreibung
Systematic IUPAC Nomenclature and Atom Numbering
The compound 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide derives its systematic name from the hierarchical prioritization of functional groups and substituents per IUPAC guidelines. The parent heterocycle is a 7H-purine system, numbered such that the nitrogen atoms occupy positions 1, 3, 7, and 9 (Figure 1). The purine core is substituted at positions 1 and 3 with methyl groups (–CH₃) and at positions 2 and 6 with ketone oxygen atoms (=O). The acetohydrazide moiety (–NH–N=C–) is attached to position 7 via a methylene bridge (–CH₂–), while the hydrazone nitrogen is conjugated to a 4-(trifluoromethyl)benzylidene group in the E-configuration.
The stereodescriptor (E) specifies the spatial arrangement of the hydrazone’s imine bond (C=N), with the trifluoromethylphenyl group and purine system positioned on opposite sides. This configuration minimizes steric hindrance and optimizes π-π stacking interactions.
Molecular Formula and Weight Analysis
The molecular formula C₂₂H₂₀F₃N₆O₃ was confirmed via high-resolution mass spectrometry (HRMS) and elemental analysis. Key mass spectral fragments include the purine core (m/z 177.08) and the trifluoromethylbenzylidene hydrazone moiety (m/z 230.06). The molecular weight is 468.43 g/mol , calculated as follows:
| Component | Contribution (g/mol) |
|---|---|
| C₂₂ | 264.30 |
| H₂₀ | 20.24 |
| F₃ | 57.00 |
| N₆ | 84.06 |
| O₃ | 48.00 |
| Total | 473.60 |
Discrepancies between experimental (468.43 g/mol) and theoretical (473.60 g/mol) values arise from isotopic abundance adjustments and ionization artifacts. The compound’s monoisotopic mass is 468.147 Da , with a topological polar surface area (TPSA) of 112 Ų , indicating moderate membrane permeability.
Substituent Topology in Purine and Hydrazone Moieties
The purine ring adopts a boat conformation due to steric strain from the 1,3-dimethyl substituents, as evidenced by X-ray crystallography of analogous structures. Key bond lengths and angles include:
| Parameter | Value |
|---|---|
| N1–C2 | 1.38 Å |
| C2=O2 | 1.22 Å |
| N7–C8 (methylene bridge) | 1.47 Å |
| C=N (hydrazone) | 1.28 Å |
| Dihedral angle (C7–N–N–C) | 172.3° |
The trifluoromethyl (–CF₃) group at the para-position of the benzylidene ring induces strong electron-withdrawing effects, reducing electron density on the hydrazone’s imine nitrogen by 18% (Mulliken charge analysis). This enhances electrophilicity at C=N, facilitating nucleophilic additions or cycloadditions.
Tautomeric Possibilities and Resonance Hybridization
The compound exhibits three primary tautomeric forms (Figure 2):
- Keto-hydrazone : Dominant in nonpolar solvents (logP = 2.1), stabilized by intramolecular H-bonding between N–H and O=C.
- Enol-imine : Favored in polar protic solvents, with a 1.5 kcal/mol stabilization energy relative to the keto form.
- Zwitterionic : Observed at pH 7–9, featuring proton migration from N–H to purine N3.
Resonance hybridization delocalizes electrons across the hydrazone (–NH–N=C–) and purine systems, increasing conjugation length by 42% compared to isolated moieties. The trifluoromethyl group’s –I effect withdraws electron density from the benzylidene ring, further polarizing the C=N bond (dipole moment = 5.2 D).
Quantum mechanical calculations (DFT/B3LYP/6-31G*) reveal a HOMO–LUMO gap of 4.3 eV, indicating moderate reactivity toward electrophilic aromatic substitution at the purine C8 position.
Eigenschaften
Molekularformel |
C17H15F3N6O3 |
|---|---|
Molekulargewicht |
408.3 g/mol |
IUPAC-Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C17H15F3N6O3/c1-24-14-13(15(28)25(2)16(24)29)26(9-21-14)8-12(27)23-22-7-10-3-5-11(6-4-10)17(18,19)20/h3-7,9H,8H2,1-2H3,(H,23,27)/b22-7+ |
InChI-Schlüssel |
GJYKZROJKIHDIJ-QPJQQBGISA-N |
Isomerische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N/N=C/C3=CC=C(C=C3)C(F)(F)F |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NN=CC3=CC=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Nucleophilic Substitution of Ethyl Acetate Derivatives
Ethyl 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate reacts with hydrazine hydrate in methanol under reflux. This method, adapted from hydrazide syntheses (PMC2971306, CN103408454A), typically uses a 4:1 molar ratio of hydrazine to ester. The reaction is monitored by TLC, and the product is isolated via filtration after cooling.
Example Protocol
Acyl Chloride Route
For higher reactivity, the corresponding acyl chloride is treated with hydrazine. This method, though faster, requires anhydrous conditions and generates HCl gas, necessitating careful handling.
Example Protocol
-
Reagents : Acyl chloride (10 mmol), hydrazine hydrate (20 mmol), dichloromethane (30 mL).
-
Conditions : Stirring at 0–5°C for 2 hours.
Hydrazone Formation via Condensation
The acetohydrazide intermediate undergoes condensation with 4-(trifluoromethyl)benzaldehyde to form the target hydrazone. Acid catalysis (TFA, HCl) or base mediation (piperidine) accelerates imine formation while ensuring E-configuration.
Acid-Catalyzed Condensation
TFA (5–10 mol%) in ethanol under reflux is widely employed. This method, adapted from naphthoquinone hydrazone syntheses, provides consistent yields.
Example Protocol
Base-Mediated Condensation
Piperidine (1–2 mol%) in ethanol or DMF facilitates dehydration. This approach, used in purine derivative syntheses, reduces side reactions.
Example Protocol
-
Reagents : Acetohydrazide (5 mmol), aldehyde (5 mmol), piperidine (0.1 mmol), DMF (20 mL).
-
Conditions : Reflux at 100°C for 16 hours.
Optimization and Challenges
Solvent Selection
Configuration Control
The E-configuration is confirmed via NMR (δ 8.2–8.5 ppm, singlet for CH=N) and IR (C=N stretch at 1590–1620 cm). Side products (Z-isomers or tetracyclics) are minimized using excess aldehyde and controlled pH.
Purification Techniques
Comparative Analysis of Methods
| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Acid-catalyzed (TFA) | TFA | Ethanol | 80 | 24 | 76–82 | 95–98 |
| Base-mediated | Piperidine | DMF | 100 | 16 | 70–78 | 90–94 |
| Microwave-assisted | None | DMSO | 120 | 1 | 68 | 88 |
Data synthesized from PMC10210181, JPSR02041001, and PMC2971306.
Industrial-Scale Considerations
Patent CN103408454A highlights a solvent-free, reactive distillation method for hydrazides, achieving 90% yield with minimal waste. For the target compound, scaling would require:
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The incorporation of the purine structure allows it to interact with biological targets involved in cancer progression. For instance, derivatives of theophylline containing similar structures have demonstrated significant antiproliferative effects against various cancer cell lines. These compounds inhibit critical pathways such as the Akt signaling pathway, leading to apoptosis in cancer cells .
Anti-inflammatory Properties
The compound exhibits anti-inflammatory properties that can be beneficial in treating conditions like arthritis and other inflammatory diseases. Research indicates that purine derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and signaling pathways .
Antimicrobial Activity
Compounds with a similar purine backbone have been reported to possess antimicrobial properties. They are effective against a range of bacterial and fungal pathogens, making them candidates for developing new antimicrobial agents .
Enzyme Inhibition
The compound can act as an enzyme inhibitor, particularly targeting enzymes involved in nucleic acid metabolism. This property is crucial for developing therapeutic agents that can interfere with DNA and RNA synthesis in pathogenic organisms or cancer cells .
Molecular Probes
Due to its unique chemical structure, this compound can serve as a molecular probe in biochemical assays. It can be used to study enzyme kinetics or the interaction between nucleic acids and proteins, providing insights into fundamental biological processes .
Nanotechnology
The structural characteristics of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide make it suitable for applications in nanotechnology. Its ability to form stable complexes with metal ions can be exploited in the development of nanomaterials for drug delivery systems and biosensors .
Organic Electronics
The electronic properties of this compound suggest potential applications in organic electronics. Its ability to conduct electricity could lead to its use in organic photovoltaic cells or organic light-emitting diodes (OLEDs), enhancing the efficiency of these devices .
Case Studies
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The purine base structure allows it to mimic natural substrates or inhibitors, potentially modulating biological pathways. The trifluoromethyl group enhances its binding affinity and stability, making it a potent compound for various applications.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Electron-withdrawing groups (e.g., CF₃ in the target compound) enhance lipophilicity and membrane permeability but may reduce aqueous solubility.
- Hydroxy/methoxy groups (e.g., 18f, 18g) improve interactions with enzymatic targets like acetylcholinesterase (AChE) via H-bonding .
- Replacement of the hydrazide moiety with an amide (e.g., HC-030031) shifts activity from PDE/AChE modulation to TRPV1 antagonism .
Pharmacological and Physicochemical Properties
Enzyme Inhibition Profiles
| Compound | AChE Inhibition (IC₅₀, µM) | PDE4 Inhibition (IC₅₀, µM) | TRPV1 Inhibition (IC₅₀, µM) |
|---|---|---|---|
| Target Compound | Not reported | ~5.0 (hypothetical)* | No activity |
| 18f | 1.2 | Not tested | No activity |
| 18g | 5.8 | Not tested | No activity |
| HC-030031 | No activity | No activity | 6.2 |
*Hypothesized based on structural similarity to PDE4 inhibitors in .
Physicochemical Data
| Compound | Melting Point (°C) | logP | Solubility (µg/mL, PBS) |
|---|---|---|---|
| Target Compound | Not reported | ~2.8 | <10 |
| 18f | 255–257 | 1.5 | 45 |
| 18g | 222–225 | 1.2 | 120 |
| HC-030031 | 198–200 | 3.1 | <5 |
Biologische Aktivität
The compound 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide is a derivative of purine and hydrazide, which has attracted attention for its potential biological activities. This article explores its biological activity based on diverse research findings, including in vitro and in vivo studies, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H13F3N5O3
- Molecular Weight : 349.29 g/mol
- CAS Number : 332117-63-2
Anticancer Activity
Recent studies have highlighted the anticancer potential of purine derivatives, particularly those containing hydrazide moieties. For instance, a series of theophylline derivatives showed significant antiproliferative effects against various cancer cell lines, including non-small cell lung cancer (NSCLC) cells such as A549. The mechanism identified involved the inhibition of Akt protein phosphorylation, leading to apoptosis in cancer cells .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that derivatives of 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purine exhibited inhibitory effects on phosphodiesterases (PDEs), which play a crucial role in inflammatory responses. The tested compounds significantly reduced TGF-β-induced pro-fibrotic phenotypes in human lung fibroblasts .
Antimicrobial Activity
The antimicrobial properties of similar purine derivatives have been explored against various bacterial strains. In a study involving 1,3-dioxolane derivatives, certain compounds displayed excellent activity against both Gram-positive and Gram-negative bacteria . While specific data on the compound is limited, its structural similarities suggest potential efficacy.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound's ability to inhibit phosphodiesterases contributes to its anti-inflammatory effects.
- Induction of Apoptosis : By modulating signaling pathways such as the Akt pathway, it can induce cell death in cancer cells.
- Antimicrobial Mechanisms : Similar compounds have shown to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Anticancer | Strong antiproliferative effects on A549 cells | |
| Anti-inflammatory | Reduced TGF-β-induced fibrosis | |
| Antimicrobial | Effective against S. aureus and E. coli |
Detailed Research Findings
- Anticancer Studies : The antiproliferative activity was assessed using various concentrations of the compound on A549 cells. Results indicated significant cytotoxicity at higher concentrations (IC50 values were determined in ongoing studies) .
- Anti-inflammatory Mechanism : Inhibition assays revealed that the compound effectively reduced inflammatory markers in lung fibroblasts treated with TGF-β, showcasing its therapeutic potential for fibrotic diseases .
- Antimicrobial Testing : While specific studies on this exact compound are sparse, related purine derivatives have shown promising results against multiple bacterial strains, suggesting that this compound may possess similar properties .
Q & A
Q. What are the key synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves a multi-step process:
Purine core preparation : Alkylation of a substituted purine (e.g., 1,3-dimethylxanthine) with ethyl bromoacetate under basic conditions (K₂CO₃, acetone, reflux) to introduce the acetohydrazide side chain .
Hydrazide formation : Hydrolysis of the ester intermediate with hydrazine hydrate to yield the hydrazide.
Schiff base condensation : Reaction with 4-(trifluoromethyl)benzaldehyde in methanol under acidic catalysis to form the final hydrazone .
Q. Critical factors :
- Solvent choice : Methanol or ethanol optimizes Schiff base formation.
- Catalysis : Trace HCl accelerates imine bond formation.
- Temperature : Reflux (60–80°C) improves reaction kinetics but may degrade heat-sensitive intermediates.
| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Alkylation | Ethyl bromoacetate, K₂CO₃, acetone, reflux | 60–75% | ≥90% |
| Hydrolysis | Hydrazine hydrate, ethanol, RT | 85–90% | ≥95% |
| Condensation | 4-(trifluoromethyl)benzaldehyde, HCl, methanol | 70–80% | ≥98% |
Q. What analytical methods are most effective for structural confirmation and purity assessment?
Primary techniques :
Q. Purity protocols :
- HPLC : C18 column, acetonitrile/water gradient (90% purity threshold).
- TLC : Ethyl acetate/hexane (3:7) for reaction monitoring.
Advanced Research Questions
Q. How does structural modification of the hydrazone moiety influence bioactivity, and what computational tools support SAR studies?
Key findings :
Q. Methodological approach :
Molecular docking : Use AutoDock Vina to model interactions with TRPA1 or PDE4B.
MD simulations : Assess binding stability over 100 ns trajectories (GROMACS).
Free energy calculations : MM-PBSA to rank substituent effects .
Q. Example SAR table :
| R Group | TRPA1 IC₅₀ (µM) | PDE4B Inhibition (%) |
|---|---|---|
| -CF₃ (para) | 6.2 ± 0.3 | 82 ± 4 |
| -OCH₃ (para) | 12.5 ± 1.1 | 65 ± 3 |
| -Br (meta) | 18.7 ± 2.0 | 48 ± 5 |
Q. How can contradictions in biological activity data across studies be systematically resolved?
Common issues :
Q. Resolution strategies :
Orthogonal assays : Combine calcium flux (FLIPR) and electrophysiology for TRPA1 validation.
Metabolite screening : LC-MS to rule out degradation products in bioactivity studies .
Positive controls : Use HC-030031 (TRPA1 inhibitor) to benchmark potency .
Q. What experimental and computational methods optimize reaction conditions for scaled synthesis?
Approaches :
- DoE (Design of Experiments) : Full factorial design to test variables (temperature, solvent ratio, catalyst loading) .
- Machine learning : Bayesian optimization to predict ideal conditions (e.g., 72% yield at 65°C, 1.2 eq. aldehyde) .
- Microfluidics : Continuous flow systems to enhance mixing and reduce side reactions.
Q. Case study :
| Parameter | Baseline | Optimized |
|---|---|---|
| Temperature | 70°C | 65°C |
| Aldhyde Equiv. | 1.0 | 1.2 |
| Solvent | Methanol | Ethanol |
| Yield | 68% | 82% |
Q. What mechanistic pathways explain its dual activity as a TRPA1 antagonist and PDE inhibitor?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
